molecular formula C9H6FNOS B8336574 2-(4-Fluorophenyl)acetyl isothiocyanate

2-(4-Fluorophenyl)acetyl isothiocyanate

Cat. No. B8336574
M. Wt: 195.22 g/mol
InChI Key: SVENOVQTBHVHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569503B2

Procedure details

To a solution of crude 1a (27.4 g, 159 mmol) from the previous step in MeCN (159 mL) was added ammonium thiocyanate (12.69 g, 167 mmol, 1.05 eq.). The fine yellow slurry was heated at 50° C. for 1 h. After cooling down to 0° C., the reaction mixture was filtered through a Celite pad and the cake was washed with MeCN (10 mL). The filtrate and washings were combined and concentrated to a volume of 30-40 mL, cooled again to 0° C. and filtered through a Celite pad. The cake was washed with MeCN (10 mL). The filtrate and washings were combined and concentrated to the same volume of 30-40 mL. The resultant solution contained 2-(4-fluorophenyl)acetyl isothiocyanate (2, assumed quantitative yield, Method B). Half of this solution was used in the next step.
Name
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
12.69 g
Type
reactant
Reaction Step One
Name
Quantity
159 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](Cl)=[O:10])=[CH:4][CH:3]=1.[S-:12][C:13]#[N:14].[NH4+]>CC#N>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([N:14]=[C:13]=[S:12])=[O:10])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
27.4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)Cl
Name
Quantity
12.69 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
159 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to 0° C.
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a Celite pad
WASH
Type
WASH
Details
the cake was washed with MeCN (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 30-40 mL
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
WASH
Type
WASH
Details
The cake was washed with MeCN (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to the same volume of 30-40 mL

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC(=O)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.